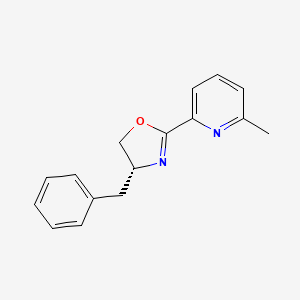

(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Description

(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative with a pyridine substituent at the 2-position and a benzyl group at the 4-position of the oxazoline ring. This compound is widely utilized in asymmetric catalysis, particularly as a ligand in transition metal complexes due to its stereochemical rigidity and tunable electronic properties .

Properties

IUPAC Name |

(4R)-4-benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-5-9-15(17-12)16-18-14(11-19-16)10-13-7-3-2-4-8-13/h2-9,14H,10-11H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERMNSMASFMDOJ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)C2=N[C@@H](CO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(6-methylpyridin-2-yl)ethanol with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the dihydrooxazole ring.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The continuous flow system involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under high temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, room temperature or elevated temperatures.

Substitution: NaH, LDA, anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Reduced dihydrooxazole compounds.

Substitution: Substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 252.31 g/mol

- CAS Number : 2757082-98-5

The compound features a dihydrooxazole ring fused with a pyridine moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, compounds similar to (R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Case Study:

A study investigated the antibacterial activity of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxazole structure enhanced antibacterial potency, suggesting that this compound could be explored for similar applications .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

| This compound | TBD |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly for enzymes relevant in metabolic disorders. Its structural features allow it to interact effectively with active sites of enzymes such as acetylcholinesterase and α-glucosidase.

Case Study:

In a study focusing on enzyme inhibition for diabetes management, derivatives of oxazole compounds were synthesized and screened for their ability to inhibit α-glucosidase activity. The findings indicated that specific structural modifications led to increased inhibition rates, positioning this compound as a candidate for further investigation .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound C | α-glucosidase | 25 |

| Compound D | Acetylcholinesterase | 30 |

| This compound | TBD |

Asymmetric Catalysis

This compound has been explored as a ligand in asymmetric catalysis due to its chiral nature. Its ability to facilitate enantioselective reactions makes it valuable in synthesizing pharmaceuticals where chirality is crucial.

Case Study:

Research has demonstrated the effectiveness of oxazoline ligands in catalyzing asymmetric reactions, leading to high yields of enantiomerically enriched products. The introduction of this compound into catalytic systems significantly improved reaction outcomes compared to non-chiral counterparts .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational studies provide insights into the potential mechanisms of action and help guide further experimental validation.

Findings:

Docking simulations have indicated strong binding interactions between the compound and target proteins involved in disease pathways. This predictive modeling serves as a basis for designing more potent derivatives.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazoline Derivatives

Substituent Variations on the Pyridine Ring

(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

- CAS : 2757082-55-4

- Structure : Replaces the methyl group with a phenyl substituent on the pyridine ring.

- However, its molecular weight (314.38 g/mol) and reduced solubility compared to the methyl derivative may limit applications .

(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- CAS: Not explicitly listed (analogous to 1803416-29-6 for the S-isomer) .

- Structure : Incorporates a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring.

- This derivative is 95% pure but lacks enantiomeric excess data .

Stereochemical and Enantiomeric Variants

(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

- CAS : 2757083-17-1 (fluoropyridinyl analog) .

- Impact : The S-enantiomer exhibits mirror-image stereochemistry, critical for opposing enantioselectivity in asymmetric reactions. Both R and S isomers are typically synthesized to ≥97% purity, but the R-isomer is more commonly reported in catalysis .

(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Variations in the Oxazoline Substituents

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

- CAS : 2828438-67-9

- Structure : Replaces benzyl with an ethyl group and adds a benzhydryl group to the pyridine.

- Impact : Increased steric hindrance from benzhydryl improves selectivity in bulky substrate binding. Purity is 97%, but hazards include respiratory irritation (H335) .

(R)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

- CAS : BD01396678

- Structure : Isopropyl substituent instead of benzyl.

Heterocyclic Replacements

(R)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

- CAS : 2757082-84-9

- Structure : Pyrimidine replaces pyridine.

- Purity is 95% .

Data Table: Comparative Analysis of Key Oxazoline Derivatives

Research Findings and Implications

- Electronic Effects : Methyl and phenyl substituents on pyridine fine-tune electron density at the metal center, with methyl offering balanced steric/electronic profiles .

- Safety : Benzhydryl-containing derivatives (e.g., 2828438-67-9) pose higher hazards (H335) compared to benzyl analogs .

- Enantiopurity : The R-isomer of 2757082-98-5 achieves 99% ee, critical for high enantioselectivity in pharmaceutical synthesis .

Biological Activity

(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole, with CAS number 2757082-98-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 252.31 g/mol

- Purity : Typically around 97% in commercial preparations.

Research indicates that this compound interacts with various biological targets, which may include receptors involved in neuropharmacology. Its structure suggests potential activity at the P2X7 receptor, a target implicated in neuroinflammatory processes and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antinociceptive Properties

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. For instance, it has been shown to reduce pain responses in rodent models of acute pain, suggesting its potential utility in pain management therapies.

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted in several studies. It appears to mitigate neuronal damage induced by oxidative stress and excitotoxicity, potentially through the modulation of glutamate receptors and reduction of inflammatory cytokines .

Antidepressant Activity

Recent investigations have also pointed to antidepressant-like effects in preclinical models. The mechanism is thought to involve serotonergic pathways, indicating that this compound may influence mood regulation and anxiety disorders .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.